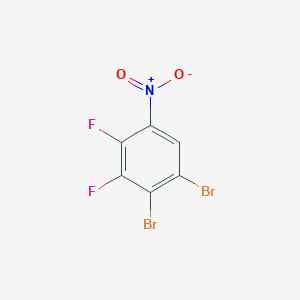
1,2-Dibromo-3,4-difluoro-5-nitrobenzene
Übersicht
Beschreibung
1,2-Dibromo-3,4-difluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6HBr2F2NO2 and its molecular weight is 316.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2-Dibromo-3,4-difluoro-5-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6HBr2F2N O2
- Molecular Weight : 292.87 g/mol
- CAS Number : 118824746
This compound features two bromine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. The presence of these electronegative substituents significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by BenchChem reported that this compound demonstrated efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:
- Electrophilic Aromatic Substitution : The nitro group deactivates the benzene ring towards electrophilic attack but directs substitutions to meta positions.
- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, potentially leading to different biological activities.
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, which may alter the compound's biological profile.
Study on Antimicrobial Activity
A case study published in MDPI highlighted the antimicrobial effects of similar halogenated compounds. While specific data on this compound was limited, analogous compounds showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL . This suggests that further research into this compound could yield promising results for antimicrobial applications.
Toxicological Assessment
Toxicological studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that halogenated nitrobenzenes can exhibit cytotoxic effects at high concentrations. For instance, a study found that exposure to certain nitro-substituted aromatic compounds resulted in apoptosis in mammalian cell lines at concentrations exceeding 100 µM . These findings underscore the need for careful evaluation of dosage in potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Electrophilic substitution; reduction |
| 1-Bromo-3-fluoro-5-nitrobenzene | Low | Electrophilic substitution |
| 1-Chloro-3-fluoro-5-nitrobenzene | High | Nucleophilic substitution |
Eigenschaften
IUPAC Name |
1,2-dibromo-3,4-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABHDEWLCMYKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















